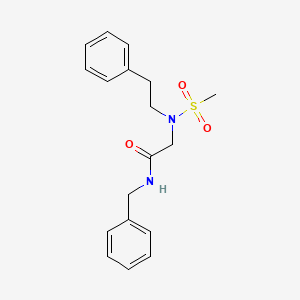![molecular formula C13H19N3O3 B5774067 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)
2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol, also known as NBPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to involve modulation of neurotransmitter levels and inhibition of PKC activity. 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol has been reported to act as an SSRI, which means that it inhibits the reuptake of serotonin in the brain, leading to increased levels of this neurotransmitter. This effect is similar to that of other SSRIs, such as fluoxetine and sertraline. In addition, 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol has been shown to inhibit the activity of PKC, which is involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol has been shown to have various biochemical and physiological effects, depending on the dose and duration of treatment. In animal studies, 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol has been reported to increase the levels of serotonin in the brain, which is associated with anxiolytic and antidepressant effects. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis. In addition, 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol has been reported to have antinociceptive and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol has several advantages for lab experiments, including its high purity and yield, and its well-defined chemical structure. In addition, 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol is relatively stable and can be stored for long periods without degradation. However, there are also some limitations to the use of 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol in lab experiments. For example, 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol is a relatively expensive compound, which may limit its use in large-scale studies. In addition, 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol has not been extensively studied in humans, and its safety and toxicity profiles are not well established.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol. One area of research is the development of novel compounds based on 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol, which may have improved pharmacological properties and therapeutic applications. Another area of research is the investigation of the safety and toxicity profiles of 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol in humans, which may pave the way for clinical trials. Finally, the study of the mechanism of action of 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol may provide insights into the pathophysiology of various disorders, including anxiety, depression, and cancer.
Synthesemethoden
The synthesis of 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol involves the reaction of 3-nitrobenzyl chloride with piperazine in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by quaternization of the amino group with ethylene oxide. This method has been reported to yield 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol in high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol has shown promising results in the treatment of anxiety, depression, and other psychiatric disorders. It has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and to increase the levels of serotonin in the brain. In cancer research, 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol has been shown to inhibit the growth of cancer cells and to induce apoptosis. It has been suggested that 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol may act by inhibiting the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. In drug development, 2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-9-8-14-4-6-15(7-5-14)11-12-2-1-3-13(10-12)16(18)19/h1-3,10,17H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCIFAOLGWZLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5774002.png)
![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)
![3-fluoro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5774009.png)

![5-methyl-N-[3-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5774019.png)
![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)

![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)


![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)